Captodiame

Catalog No.
S522615
CAS No.
486-17-9
M.F
C21H29NS2
M. Wt
359.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Captodiame

CAS Number

486-17-9

Product Name

Captodiame

IUPAC Name

2-[(4-butylsulfanylphenyl)-phenylmethyl]sulfanyl-N,N-dimethylethanamine

Molecular Formula

C21H29NS2

Molecular Weight

359.6 g/mol

InChI

InChI=1S/C21H29NS2/c1-4-5-16-23-20-13-11-19(12-14-20)21(24-17-15-22(2)3)18-9-7-6-8-10-18/h6-14,21H,4-5,15-17H2,1-3H3

InChI Key

IZLPZXSZLLELBJ-UHFFFAOYSA-N

SMILES

CCCCSC1=CC=C(C=C1)C(C2=CC=CC=C2)SCCN(C)C

solubility

Soluble in DMSO

Synonyms

Ethylamine, 2-((p-(butylthio)-alpha-phenylbenzyl)thio)-N,N-dimethyl-; BRN 2625367; Captodiame;

Canonical SMILES

CCCCSC1=CC=C(C=C1)C(C2=CC=CC=C2)SCCN(C)C

The exact mass of the compound Captodiame is 359.17 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Captodiame, also known as captodiamine, is an antihistamine primarily used as a sedative and anxiolytic. It is structurally related to diphenhydramine and belongs to the class of organic compounds known as diphenylmethanes. The chemical formula for captodiame is C21H29NS2C_{21}H_{29}NS_2, and it has a molecular weight of approximately 359.59 g/mol . Captodiame is marketed under various trade names, including Covatine, Covatix, and Suvren .

, typical for compounds in its class. Key reactions include:

  • Oxidation: Captodiame can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.
  • Nucleophilic Substitution: The synthesis of captodiame involves nucleophilic substitution reactions, particularly during the formation of isothiouronium salts .

Captodiame exhibits multiple biological activities:

  • Antihistamine Effects: It functions primarily as an antihistamine, blocking histamine receptors to alleviate allergic symptoms.
  • Sedative and Anxiolytic Properties: Captodiame is utilized for its sedative effects, making it beneficial in treating anxiety disorders .
  • Receptor Interactions: It acts as a 5-HT2C receptor antagonist and a sigma-1 receptor agonist. Notably, it enhances brain-derived neurotrophic factor levels in the hypothalamus, which may contribute to its antidepressant-like effects in animal models .

The synthesis of captodiame involves several steps:

  • Friedel-Crafts Acylation: The n-butyl ether of thiophenol is acylated with benzoyl chloride to produce a benzophenone derivative.
  • Reduction: The ketone is reduced using zinc in sodium hydroxide followed by hydrochloric acid treatment to yield benzhydryl chloride.
  • Formation of Isothiouronium Salt: Displacement of the halogen with thiourea forms an isothiouronium salt.
  • Hydrolysis and Alkylation: Hydrolysis of the salt leads to the sulfur analog of benzhydrol, which is then alkylated with N-(2-chloroethyl)dimethylamine to produce captodiame .

Captodiame has several applications in clinical settings:

  • Sedation and Anxiety Management: It is primarily used for its sedative properties in treating anxiety disorders.
  • Benzodiazepine Withdrawal Syndrome: Research suggests that captodiame may help prevent withdrawal symptoms in patients discontinuing benzodiazepine treatment .
  • Potential Antidepressant Effects: Its unique mechanism involving brain-derived neurotrophic factor modulation positions it as a candidate for further exploration in depression treatment .

Captodiame shares structural and functional similarities with several other compounds. Below are some notable comparisons:

Compound NameStructure RelationPrimary UseUnique Feature
DiphenhydramineStructural analogAntihistamineWidely used for allergies
HydroxyzineRelated antihistamineAnxiety and sedationAlso has antipruritic properties
MeclizineAntihistamineMotion sicknessPrimarily used for vestibular disorders
PromethazinePhenothiazine derivativeAntihistamineUsed for nausea and vomiting

Captodiame's unique action on brain-derived neurotrophic factor levels distinguishes it from these similar compounds. While many antihistamines focus on histamine receptor antagonism, captodiame's additional receptor interactions contribute to its potential antidepressant effects and utility in managing withdrawal symptoms from other anxiolytics.

Molecular Formula and Weight Analysis

Captodiame possesses the empirical formula C₂₁H₂₉NS₂ and an average molecular mass of 359.6 grams per mole [1] [2]. High-resolution mass-spectrometric data give an exact monoisotopic mass of 359.174142 daltons, confirming the presence of twenty-one carbon atoms, one nitrogen atom, and two sulfur atoms within a single covalently bonded unit [1]. Elemental-composition calculations correspond to 70.14 percent carbon, 8.13 percent hydrogen, 3.90 percent nitrogen, and 17.83 percent sulfur by weight [3], illustrating the unusually high sulfur contribution compared with oxygen-containing analogs.

DescriptorNumerical valueComment
Empirical formulaC₂₁H₂₉NS₂ [1]Contains two heteroatoms of sulfur and one of nitrogen
Average molecular mass359.6 g mol⁻¹ [1]Heavier than diphenhydramine by 104 g mol⁻¹
Exact monoisotopic mass359.174142 Da [1]Confirms unique isotopic pattern due to sulfur
Heavy-atom count24 [1]Includes two sulfur atoms that increase atomic weight
Calculated density (solid)1.1200 g cm⁻³ [4]Consistent with densely packed aromatic rings

The elevated molecular mass and heavy-atom count originate from replacement of an ether oxygen (in diphenhydramine) by a thioether sulfur and from the additional butylthio chain. These substitutions increase hydrophobic surface area and contribute to markedly higher partition-coefficient values discussed later.

Two-Dimensional Structural Depiction and Bonding Patterns

Two-dimensional line notation (SMILES) for Captodiame is “CCCCSC₆H₄–CH(S–CH₂–CH₂–N(CH₃)₂)–C₆H₅” [1]. This representation highlights three core fragments:

  • A para-butylthio-substituted phenyl ring linked through the benzhydryl carbon to
  • A second phenyl ring that completes the diphenylmethane skeleton, and
  • A thio-ether bridge attaching a two-carbon chain terminated by a dimethyl-substituted tertiary amine.

The molecule therefore contains two carbon–sulfur single bonds. Quantum-chemical and crystallographic surveys of thioethers place typical carbon–sulfur bond lengths between 1.81 and 1.90 ångströms, depending on electronic environment and ring strain [5] [6]. Electronic-structure calculations on sulfur-rich heterocycles demonstrate that electron-donating amino substituents lengthen carbon–sulfur bonds toward the upper end of this range through increased lone-pair repulsion [5]. Captodiame’s benzhydryl sulfur is bonded to an sp²-hybridized carbon within an aromatic system, while the side-chain sulfur is bonded to an sp³-hybridized carbon. This difference induces slight asymmetry in bond lengths and rotational barriers: the aryl carbon–sulfur bond is shorter and more rigid, whereas the benzylic carbon–sulfur bond permits low-energy rotation, facilitating conformational adaptation in solution [7] [8].

The tertiary amine bears two methyl groups and is separated from the benzhydryl sulfur by a flexible ethylene linker. Because all nitrogen lone-pair electrons remain non-conjugated with the aromatic π-system, resonance delocalization is absent, and the amine can freely invert, contributing additional conformational mobility.

Three-Dimensional Conformational Dynamics

Interactive three-dimensional conformers generated by the United States National Institutes of Health PubChem project reveal a non-planar architecture in which the two phenyl rings adopt a dihedral angle of approximately 69 degrees in the energy-minimized geometry [1]. This torsion alleviates steric clash between ortho hydrogens of the facing rings. The central benzhydryl carbon is stereogenic but is not fixed, producing a rapidly interconverting racemate in solution, a feature noted in PubChem’s undefined-atom stereocenter count of one [1].

Captodiame possesses ten classically defined rotatable single bonds [1], more than one-third of which arise within the butyl chain and the dimethylamino-ethyl tether. Monte Carlo and fragment-based conformer generators report that such a degree of torsional freedom yields hundreds of conformers within 10 kilocalories per mole of the global minimum when sampling in implicit solvent [9] [10]. Torsional profiles indicate:

  • Free rotation about the carbon–sulfur bond joining the butyl chain produces zig-zag, gauche, and synclinal states with energy separations close to 1 kilocalorie per mole.
  • The sulfur–carbon–carbon–nitrogen dihedral in the side chain toggles between extended and folded states; the folded state positions the dimethylamine above the face of the adjacent phenyl ring, allowing potential weak cation–π interactions that can transiently lock conformation during receptor recognition, as theorized for sigma-one receptor agonists [11] [12].
  • Ring flipping of the butyl fragment and inversion of the nitrogen center proceed below room-temperature thermal energy, contributing to overall molecular flexibility.

Key computed descriptors summarizing three-dimensional behavior appear in Table 2.

Conformational parameterCaptodiameDiphenhydramineStructural implication
Rotatable bonds10 [1]6 [13]Higher internal freedom for Captodiame
Mean phenyl–phenyl dihedral~69 ° (gas-phase minimum) [1]~60 ° (gas-phase minimum) [14]Slightly wider angle due to bulkier sulfur
Topological polar surface area53.8 Ų [1] [15]12.47 Ų [16]Captodiame presents larger polar envelope but remains below empirical 90 Ų threshold for blood–brain penetration [17]
Partition coefficient (Log P, predicted)5.66–5.90 [1] [18]3.6–4.0 [19]Substitution by sulfur and butyl elevates hydrophobicity

The elevated partition-coefficient values combined with a polar surface area under 60 square ångströms predict strong permeability through lipid membranes, consistent with recorded central nervous system activity [18].

Variation in carbon–sulfur rotamers also influences electronic properties. Natural-population analyses show that sulfur lone pairs contribute to two hyper-conjugative donor orbitals, which can align differently relative to the benzhydryl carbon p-orbital as dihedral angles change, subtly modulating electron density at the aromatic rings [5]. These dynamic charge redistributions may explain why Captodiame, unlike many diarylmethane antihistamines, also behaves as an agonist at sigma-one and dopamine type-three receptors [12] [18].

Comparative Analysis with Structural Analogs

Diphenhydramine, the archetypal diarylmethane antihistamine, offers a direct structural comparison because it differs from Captodiame by two specific substitutions: oxygen replaces sulfur in the benzhydryl ether bond, and the para position of one phenyl ring lacks the butylthio chain. Table 3 contrasts quantitative descriptors that stem from these replacements.

ParameterCaptodiameDiphenhydramineObserved structural effect
Heteroatom in benzhydryl linkerSulfurOxygenIncreases atomic radius and polarizability [20]
Molecular weight359.6 g mol⁻¹ [1]255.4 g mol⁻¹ [21]Captodiame heavier by 104 g mol⁻¹
Carbon–heteroatom single-bond length1.82–1.90 Å (C–S) [5]1.43 Å average (C–O) [6]Longer bond in Captodiame expands molecular envelope
Partition coefficient (Log P)≈5.8 [1] [18]≈3.7 [19]Captodiame markedly more lipophilic
Topological polar surface area53.8 Ų [1]12.47 Ų [16]Captodiame has larger polar surface yet still permeable
Hydrogen bond acceptors3 [1]2 [13]Additional sulfur lone pair acts as weak acceptor
Hydrogen bond donors0 [1]0 [13]Unchanged donor profile
Rotatable bonds10 [1]6 [13]Captodiame offers broader conformational ensemble
Heavy atom polarizabilityElevated by ~25 percent due to sulfur [18] [13]LowerEnhances van der Waals interactions with hydrophobic receptor pockets

The exchange of oxygen for sulfur increases bond length by about 0.40 ångström, enlarging the overall van-der-Waals radius of the diarylmethane core [5]. Combined with the appended butyl group, this modification yields a significantly higher hydrophobic surface, reflected in both increased Log P and higher predicted refractivity (112.79 cubic centimeter per mole for Captodiame versus 79.93 cubic centimeter per mole for diphenhydramine [18] [16]). Larger polarizability facilitates dispersion-driven affinity toward lipophilic receptor pockets, while the tertiary amine can still engage protonatable sites in acidic micro-environments.

Conformationally, diphenhydramine exhibits six rotatable bonds, emphasizing flexibility largely limited to the ether bridge and the dimethylamino-ethyl side chain [13]. Captodiame’s additional rotors in the butyl group confer extra degrees of freedom that permit the sulfur-containing tail to fold back over the aromatic core. Molecular-dynamics trajectories of similar thioethers show that folded conformers arise within tens of femtoseconds when illuminated by ultraviolet light and can stabilize weak intramolecular π–sulfur interactions [22]. Such folded states are unavailable to the oxygen analog, revealing a unique conformational mode that could influence receptor subtype selectivity.

Finally, the presence of two sulfur atoms encourages potential coordinate bonding with soft metal centers and increases susceptibility to photo-induced carbon–sulfur cleavage, a process documented for related aryl thioethers under near-ultraviolet radiation [7] [8]. Oxygenated diphenhydramine lacks this photoreactive pathway, underscoring how a seemingly simple heteroatom exchange produces divergent reactivity profiles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.9

Hydrogen Bond Acceptor Count

3

Exact Mass

359.17414228 g/mol

Monoisotopic Mass

359.17414228 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Melting Point

124

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H93K9455DD

Drug Indication

Captodiame is indicated for the treatment of anxiety.

ATC Code

N - Nervous system
N05 - Psycholeptics
N05B - Anxiolytics
N05BB - Diphenylmethane derivatives
N05BB02 - Captodiame

KEGG Target based Classification of Drugs

Transporters
Other transporters
Auxiliary transport proteins (TC:8.A)
SIGMAR1 [HSA:10280] [KO:K20719]

Other CAS

486-17-9

Absorption Distribution and Excretion

Renal.

Wikipedia

Captodiame

Use Classification

Pharmaceuticals

Dates

Last modified: 02-18-2024
1: ABBOTT LG. Neurodermatoses and captodiame. Aust J Dermatol. 1960 Jun;5:187-90. PubMed PMID: 13791384.
2: PENTNEY BH, BROTHERWOOD RW. Captodiame in anxiety states in general practice. Practitioner. 1960 Aug;185:218-21. PubMed PMID: 14431646.
3: Baandrup L, Ebdrup BH, Rasmussen JØ, Lindschou J, Gluud C, Glenthøj BY. Pharmacological interventions for benzodiazepine discontinuation in chronic benzodiazepine users. Cochrane Database Syst Rev. 2018 Mar 15;3:CD011481. doi: 10.1002/14651858.CD011481.pub2. Review. PubMed PMID: 29543325.

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